molecular formula C30H50O B593575 4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one CAS No. 17822-06-9

4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one

Cat. No. B593575
CAS RN: 17822-06-9
M. Wt: 426.729
InChI Key: IMOCDWIUBNNKCU-KYSSMBTOSA-N
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Description

The compound “4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one” is a group of stereoisomers with the chemical formula C₃₂H₅₂O₂ . It is a subclass of multiflorane triterpenoid . The compound is also known as isomultiflorenyl-acetate .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the canonical SMILES string: O=C (OC1CCC2 (C3=C (CCC2C1 (C)C)C4 (C)CCC5 (C)CCC (C) (C)CC5C4 (C)CC3)C)C . The InChI representation is InChI=1S/C32H52O2/c1-21 (33)34-26-13-14-30 (7)22-12-15-32 (9)25-20-27 (2,3)16-17-29 (25,6)18-19-31 (32,8)23 (22)10-11-24 (30)28 (26,4)5/h24-26H,10-20H2,1-9H3 .


Physical And Chemical Properties Analysis

The compound has a mass of 468.7553 daltons . The molecular formula is C₃₂H₅₂O₂ . The compound is found in Bos taurus (NCBI:txid9913), specifically in the spermatozoon (BTO:0001277) of the Holstein strain [LBO:0000132] .

Scientific Research Applications

Configurational Isomerism Studies

Research on compounds with similar structures to 4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one has focused on their configurational isomerism. For example, Curtis (2012) discussed the isomerism of 2,5,5,7,9,12,12,14-octamethyl-1,4,8,11-tetraazacyclotetradecane, emphasizing structural studies for configuration assignment (Curtis, 2012).

Potential Anti-cancer Applications

A study by Umar et al. (2020) on Raphia taedigera seed oil revealed that compounds structurally similar to 4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one showed potential as anti-cancer agents, particularly targeting Vascular Endothelial Growth Factor Receptor-2 (Umar et al., 2020).

Structural Characterization in Coordination Chemistry

Research on similar structures also includes the synthesis and structural characterization of compounds in coordination chemistry, like Sekiguchi et al. (1995) who studied dianion dialkali metals of 2,2′,5,5′-Tetrasilabicyclopentylidene (Sekiguchi et al., 1995).

Synthesis and Antimicrobial Activities

A study by Roy et al. (2007) investigated the synthesis and antimicrobial activities of isomers of N(4),N(11)-dimethyl-3,5,7,7,10,12,14,14-octamethyl-1,4,8,11-tetraazacyclotetradecane and their nickel(II) complexes, which are structurally related to the compound (Roy et al., 2007).

Biomedical Engineering Applications

Ma et al. (2011) discussed the use of benzene-alcohol extractives of Phyllostachys pubescens, which include a compound similar to 4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one, for biomedical engineering applications (Ma et al., 2011).

properties

IUPAC Name

4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-23H,9-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCDWIUBNNKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137796415

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
Reactant of Route 2
4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
Reactant of Route 3
4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
Reactant of Route 4
4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
Reactant of Route 5
4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
Reactant of Route 6
4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one

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